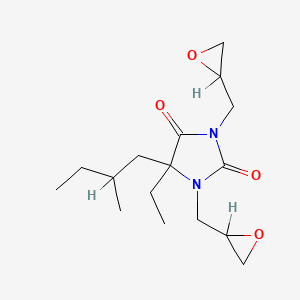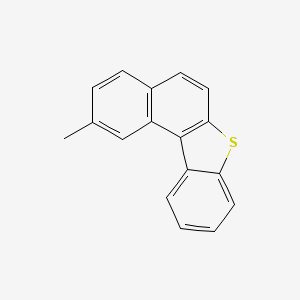![molecular formula C30H39ClIrNO B13773878 Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) is a metal-organic compound with the chemical formula C29H31ClIrNO and a molecular weight of 637.24 g/mol . This compound is known for its unique structure, which includes a pentamethylcyclopentadienyl ligand, a naphthyl group, and a chloro ligand coordinated to an iridium center. It is typically found as a red-orange powder .
Méthodes De Préparation
The synthesis of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves complex organometallic chemistry techniques. The preparation method generally includes the following steps:
Formation of the Ligand: The ligand 2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl is synthesized through a series of organic reactions, including imine formation and naphthyl substitution.
Coordination to Iridium: The synthesized ligand is then coordinated to an iridium center, typically using a precursor such as iridium chloride. The reaction is carried out under controlled conditions to ensure the correct coordination environment.
Analyse Des Réactions Chimiques
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state iridium species.
Reduction: It can also undergo reduction reactions, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state iridium complexes.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Applications De Recherche Scientifique
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and transfer hydrogenation.
Material Science:
Medicinal Chemistry: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) involves its ability to coordinate with various substrates and facilitate chemical reactions. The iridium center acts as a catalytic site, enabling the activation and transformation of substrates through coordination and electron transfer processes. The pentamethylcyclopentadienyl ligand provides stability to the iridium center, while the naphthyl and chloro ligands influence the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) can be compared with other similar compounds, such as:
Chloro(pentamethylcyclopentadienyl){5-methoxy-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III): This compound has a similar structure but with a different substitution pattern on the naphthyl group, leading to different reactivity and applications.
Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III): The presence of a nitro group in this compound significantly alters its electronic properties and reactivity compared to the original compound.
These comparisons highlight the uniqueness of Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III) in terms of its structure and applications.
Propriétés
Formule moléculaire |
C30H39ClIrNO |
|---|---|
Poids moléculaire |
657.3 g/mol |
Nom IUPAC |
carbanide;chloroiridium(2+);N-(4-methoxyphenyl)-1-(3H-naphthalen-3-id-2-yl)ethanimine;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C19H16NO.C10H20.CH3.ClH.Ir/c1-14(20-18-9-11-19(21-2)12-10-18)16-8-7-15-5-3-4-6-17(15)13-16;1-6-7(2)9(4)10(5)8(6)3;;;/h3-7,9-13H,1-2H3;6-10H,1-5H3;1H3;1H;/q-1;;-1;;+3/p-1 |
Clé InChI |
MHFSRFIATJYIQZ-UHFFFAOYSA-M |
SMILES canonique |
[CH3-].CC1C(C(C(C1C)C)C)C.CC(=NC1=CC=C(C=C1)OC)C2=CC3=CC=CC=C3C=[C-]2.Cl[Ir+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



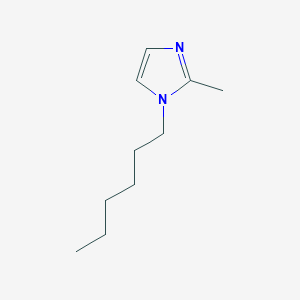
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
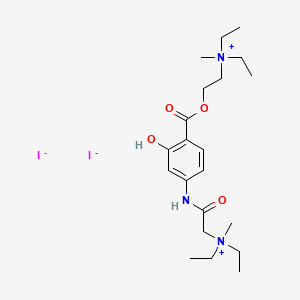
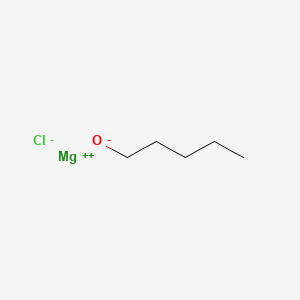
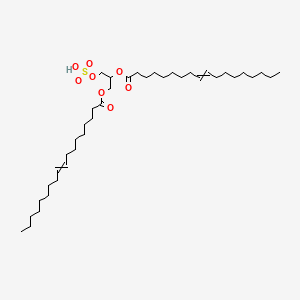
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
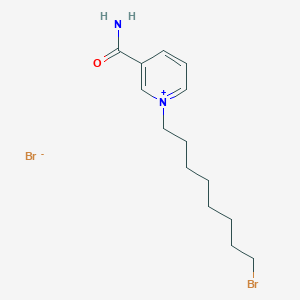
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)


